While the provided papers do not directly describe the synthesis of N-{4-[3-Oxo-3-(1-pyrrolidinyl)propyl]phenyl}propanamide, they do offer insights into potential synthesis strategies for similar compounds. For instance, the synthesis of various N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides, structurally similar to the compound , is detailed in one study [ [] https://www.semanticscholar.org/paper/c92aa7e329416e2e510f4a0b28e5f6c6f250ee07 ]. This approach involves reacting trans-(+/-)-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamide with appropriate benzyl, phenylethyl, or phenylpropyl halides.
N-{4-[3-Oxo-3-(1-pyrrolidinyl)propyl]phenyl}propanamide is a kappa opioid receptor agonist. This means it binds to and activates the kappa opioid receptor. Activation of this receptor leads to a decrease in the release of neurotransmitters associated with pain perception, resulting in an analgesic effect. This mechanism of action is common to kappa opioid receptor agonists, though specific details for this compound are not available in the provided papers. [ [] https://www.semanticscholar.org/paper/c92aa7e329416e2e510f4a0b28e5f6c6f250ee07 ]
Analgesic Activity: Kappa opioid receptor agonists have demonstrated potential as analgesics, particularly for chronic pain conditions. Research suggests they may be effective for neuropathic pain, inflammatory pain, and visceral pain. [ [] https://www.semanticscholar.org/paper/c92aa7e329416e2e5f6c66f250ee07 ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9